オキソリン酸
概要
説明
オキソリン酸は、1970年代に日本で開発された合成キノロン系抗生物質です。 細菌のDNA複製に必須の酵素であるDNAジャイレースを阻害することで、主に細菌感染症の治療に使用されます 。 オキソリン酸の化学式はC₁₃H₁₁NO₅であり、グラム陰性菌に対して特に有効な広域スペクトル抗菌活性を示すことが知られています .
科学的研究の応用
Oxolinic acid has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the synthesis and reactivity of quinolone antibiotics.
Biology: Employed in studies investigating bacterial DNA replication and the mechanisms of antibiotic resistance.
Medicine: Used in the development of new antibacterial agents and in clinical studies to evaluate its efficacy and safety.
作用機序
オキソリン酸は、細菌DNAの超らせん形成と複製に不可欠な酵素であるDNAジャイレースを阻害することで、抗菌効果を発揮します。オキソリン酸はDNAジャイレース-DNA複合体に結合することにより、複製プロセスを阻止し、細菌細胞の死につながります。 このメカニズムはグラム陰性菌に対して非常に効果的ですが、グラム陽性菌に対する活性は比較的弱いです .
類似の化合物との比較
オキソリン酸は、ナリジクス酸、シプロフロキサシン、ノルフロキサシンなどの他の化合物を含むキノロン系抗生物質のファミリーに属しています。これらの化合物と比較して、オキソリン酸は、その特定の構造と活性スペクトルでユニークです。
ナリジクス酸: 最初のキノロン系抗生物質で、主に尿路感染症に効果的です。
シプロフロキサシン: グラム陽性菌に対しても効果的な、より広い活性スペクトルを持つ第2世代のキノロンです。
ノルフロキサシン: シプロフロキサシンに似ていますが、活性スペクトルはやや狭いです。
生化学分析
Biochemical Properties
Oxolinic acid plays a significant role in biochemical reactions, particularly in inhibiting bacterial DNA gyrase, an enzyme crucial for DNA replication and transcription . By binding to DNA gyrase, oxolinic acid prevents the supercoiling of DNA, thereby inhibiting bacterial cell division and growth . Additionally, oxolinic acid interacts with dopamine transporters, inhibiting dopamine reuptake and increasing dopamine levels in the synaptic cleft .
Cellular Effects
Oxolinic acid affects various types of cells and cellular processes. In bacterial cells, it disrupts DNA replication and transcription, leading to cell death . In mammalian cells, oxolinic acid’s inhibition of dopamine reuptake can influence cell signaling pathways, gene expression, and cellular metabolism . This compound has been shown to cause central nervous system toxicity, including restlessness, dizziness, and visual disturbances .
Molecular Mechanism
The molecular mechanism of oxolinic acid involves its binding to the DNA gyrase enzyme, forming a complex that prevents the enzyme from supercoiling DNA . This inhibition halts bacterial DNA replication and transcription, leading to cell death. Additionally, oxolinic acid acts as a dopamine reuptake inhibitor by binding to dopamine transporters, preventing the reuptake of dopamine into presynaptic neurons and increasing dopamine levels in the synaptic cleft .
Temporal Effects in Laboratory Settings
In laboratory settings, oxolinic acid is rapidly absorbed from the gastrointestinal tract, with peak serum concentrations reached within two to four hours . The compound exhibits a two-phase elimination pattern, with initial rapid clearance followed by a slower phase . Long-term exposure to oxolinic acid can lead to central nervous system toxicity and gastrointestinal disturbances .
Dosage Effects in Animal Models
In animal models, the effects of oxolinic acid vary with dosage. For instance, in cattle, pigs, and poultry, recommended doses range from 10 to 20 mg/kg body weight per day . Higher doses can lead to adverse effects such as central nervous system toxicity and gastrointestinal disturbances . In fin fish, doses of 12 mg/kg body weight per day are recommended .
Metabolic Pathways
Oxolinic acid is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . The compound is excreted mainly through the kidneys. The metabolic pathways involve interactions with various enzymes, including cytochrome P450 enzymes, which facilitate the oxidation and conjugation of oxolinic acid .
Transport and Distribution
Oxolinic acid is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms . The compound’s distribution is influenced by its lipophilicity and the presence of transport proteins. Oxolinic acid can accumulate in tissues such as the liver and kidneys, where it exerts its antibacterial effects .
Subcellular Localization
Oxolinic acid localizes primarily in the cytoplasm and nucleus of bacterial cells, where it interacts with DNA gyrase . In mammalian cells, the compound can be found in the cytoplasm, where it interacts with dopamine transporters . The subcellular localization of oxolinic acid is crucial for its antibacterial and dopamine reuptake inhibition activities.
準備方法
合成経路と反応条件
オキソリン酸は、複数段階の化学プロセスによって合成されます。合成は通常、6,7-メチレンジオキシ-1-エチル-4-キノロン-3-カルボン酸の調製から始まります。これは、エチルアセト酢酸と2,3-メチレンジオキシアニリンを縮合させてキノロンコアを形成します。反応条件には、縮合反応と環化反応を促進するための酸性または塩基性触媒の使用が含まれることがよくあります。
工業的生産方法
工業的な環境では、オキソリン酸の生産は、収率と純度を最適化するために反応条件が慎重に制御される大規模な化学反応器で行われます。このプロセスには、結晶化、ろ過、乾燥などの手順が含まれており、最終的に純粋な結晶形の製品が得られます。 精製段階では、アセトン、酢酸エチル、メタノールなどの溶媒が一般的に使用されます .
化学反応の分析
反応の種類
オキソリン酸は、以下を含むいくつかの種類の化学反応を起こします。
酸化: オキソリン酸は、使用される試薬や条件に応じて、さまざまな誘導体に酸化されることがあります。
還元: 還元反応はキノロン環を変え、抗菌活性を変化させる可能性があります。
置換: 特にキノロン環における置換反応は、異なる生物活性を持つ新しい化合物の形成につながる可能性があります。
一般的な試薬と条件
酸化剤: 過マンガン酸カリウム、過酸化水素。
還元剤: 水素化ホウ素ナトリウム、水素化リチウムアルミニウム。
置換剤: ハロゲン、アルキル化剤。
主要な生成物
これらの反応から生成される主要な生成物は、さまざまな抗菌活性と薬物動態を示す可能性のある、さまざまなキノロン誘導体です。
科学研究における用途
オキソリン酸は、科学研究において幅広い用途があります。
化学: キノロン系抗生物質の合成と反応性を研究するためのモデル化合物として使用されます。
生物学: 細菌のDNA複製と抗生物質耐性機構を調べる研究で使用されます。
医学: 新しい抗菌剤の開発や、その有効性と安全性を評価するための臨床試験で使用されます。
類似化合物との比較
Oxolinic acid is part of the quinolone family of antibiotics, which includes other compounds such as nalidixic acid, ciprofloxacin, and norfloxacin. Compared to these compounds, oxolinic acid is unique in its specific structure and spectrum of activity:
Nalidixic Acid: The first quinolone antibiotic, primarily effective against urinary tract infections.
Ciprofloxacin: A second-generation quinolone with a broader spectrum of activity, including effectiveness against Gram-positive bacteria.
Norfloxacin: Similar to ciprofloxacin but with a slightly narrower spectrum of activity.
Oxolinic acid’s uniqueness lies in its specific inhibition of DNA gyrase and its particular effectiveness in aquaculture applications .
特性
IUPAC Name |
5-ethyl-8-oxo-[1,3]dioxolo[4,5-g]quinoline-7-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO5/c1-2-14-5-8(13(16)17)12(15)7-3-10-11(4-9(7)14)19-6-18-10/h3-5H,2,6H2,1H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYGZCKSPAKDVKC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=CC3=C(C=C21)OCO3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1021089 | |
Record name | Oxolinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1021089 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
...INTERFERENCE WITH DEOXYRIBONUCLEIC ACID (DNA) SYNTH. OXOLINIC ACID, HOWEVER, HAS DEMONSTRATED 10-FOLD GREATER /THAN NALIDIXIC ACID/ ABILITY TO INHIBIT DNA REPLICATION, WHICH IS PARALLELED BY ITS GREATER IN VITRO ACTIVITY FOR ENTEROBACTERIACEAE. | |
Record name | OXOLINIC ACID | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3243 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
CRYSTALS FROM DIMETHYLFORMAMIDE | |
CAS No. |
14698-29-4 | |
Record name | Oxolinic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14698-29-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Oxolinic acid [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014698294 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Oxolinic acid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13627 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | oxolinic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758177 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | oxolinic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=110364 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Oxolinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1021089 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Oxolinic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.213 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | OXOLINIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L0A22B22FT | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | OXOLINIC ACID | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3243 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
314-316 °C | |
Record name | OXOLINIC ACID | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3243 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does oxolinic acid exert its antibacterial effect?
A1: Oxolinic acid inhibits bacterial DNA synthesis by targeting DNA gyrase [, ]. DNA gyrase is an essential bacterial enzyme responsible for introducing negative supercoils into DNA, which are crucial for replication and transcription. By binding to the A subunit of DNA gyrase, oxolinic acid blocks this enzyme's activity, ultimately leading to bacterial cell death [].
Q2: Is oxolinic acid bactericidal or bacteriostatic?
A2: Research suggests that oxolinic acid can exhibit both bactericidal and bacteriostatic activity depending on the bacterial species, growth phase of the bacteria, and concentration of the drug used [, ].
Q3: Does oxolinic acid affect RNA synthesis?
A3: While primarily targeting DNA gyrase, studies show that oxolinic acid can also inhibit RNA synthesis at concentrations that do not significantly alter average DNA supercoiling []. This suggests an additional mechanism of action independent of its effect on DNA gyrase.
Q4: What is the molecular formula and weight of oxolinic acid?
A4: Oxolinic acid has the molecular formula C13H11NO5 and a molecular weight of 261.23 g/mol.
Q5: Are there any specific spectroscopic data available for oxolinic acid?
A5: Several studies employ analytical techniques like High-Performance Liquid Chromatography (HPLC) coupled with fluorescence or UV detectors for characterizing and quantifying oxolinic acid in various matrices [, , , ]. These techniques utilize specific excitation and emission wavelengths for oxolinic acid detection.
Q6: What is the bioavailability of oxolinic acid in fish?
A6: Bioavailability of oxolinic acid in fish varies depending on the species and administration route. In Atlantic salmon, oral bioavailability was found to be 30.1% []. In turbot, oral bioavailability was 27.9% []. Factors like water temperature can also influence absorption [].
Q7: How is oxolinic acid distributed in fish tissues?
A7: Oxolinic acid demonstrates good tissue penetration in fish, achieving significant concentrations in muscle, liver, kidney, and plasma after administration [, , , ].
Q8: What is the elimination half-life of oxolinic acid in fish?
A8: The elimination half-life varies among fish species. In Atlantic salmon, it's approximately 18.2 hours []. In Atlantic halibut, it's estimated to be 52 hours after intravenous administration [].
Q9: How does the esterification of oxolinic acid affect its pharmacokinetic properties?
A9: Vetoquinol, the carbitol ester of oxolinic acid, exhibits improved oral bioavailability compared to the parent drug in Atlantic halibut []. This esterification strategy appears to enhance absorption from the gastrointestinal tract.
Q10: Are there reported cases of oxolinic acid resistance in bacteria?
A10: Yes, resistance to oxolinic acid has been observed in several bacterial species, including Aeromonas salmonicida, a significant fish pathogen [, , ].
Q11: What are the mechanisms of resistance to oxolinic acid?
A11: Resistance mechanisms can involve mutations in the gyrA gene, encoding the A subunit of DNA gyrase, leading to decreased binding affinity of oxolinic acid to its target []. Additionally, alterations in outer membrane proteins can contribute to reduced drug uptake and contribute to resistance [].
Q12: Is there cross-resistance between oxolinic acid and other antibacterial agents?
A12: Studies show that cross-resistance can occur between oxolinic acid and other quinolones, such as flumequine [, ]. Additionally, exposure to oxolinic acid can induce low-level resistance to oxytetracycline, suggesting potential cross-resistance mechanisms between these classes of antibiotics [].
Q13: What are the main toxicity concerns associated with oxolinic acid?
A13: While generally considered safe for use in animals when administered appropriately, high doses of oxolinic acid can have toxic effects, particularly on the central nervous system and gastrointestinal tract [].
Q14: Does oxolinic acid persist in the environment after use in aquaculture?
A14: Yes, oxolinic acid can persist in sediments below fish farms [, ]. Although it seems to degrade faster than oxytetracycline, its presence in the environment raises concerns about potential ecological impacts, particularly the development and spread of antibiotic resistance in bacterial populations.
Q15: What are the common methods for analyzing oxolinic acid residues?
A15: HPLC coupled with fluorescence or UV detection are widely employed for analyzing oxolinic acid residues in various matrices, including fish tissues, soil, and shrimp [, , , ]. These methods offer good sensitivity and selectivity for quantifying oxolinic acid.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。